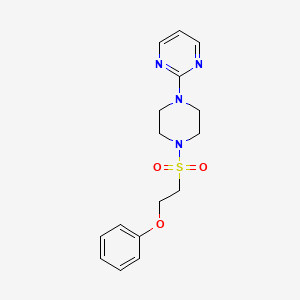![molecular formula C13H18N2O B2606952 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2197600-96-5](/img/structure/B2606952.png)
3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5-position with a methyl group and at the 2-position with an oxy group that is connected to a azabicyclo[2.2.2]octane .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the methyl group at the 5-position, and the formation of the azabicyclo[2.2.2]octane . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of “3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” can be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of the atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving “3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” would depend on the specific conditions and reagents used. For example, the pyridine ring could potentially undergo electrophilic substitution reactions, while the azabicyclo[2.2.2]octane could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane”, such as its melting point, boiling point, solubility, and stability, could be determined using various experimental techniques .Aplicaciones Científicas De Investigación
- Applications : Ilaprazole is commonly used to treat gastric ulcers, gastritis, reflux esophagitis, and Helicobacter pylori infections. Its acid-suppressive effects are among the strongest in its class .
- Dosing : Both intravenous and intraduodenal administration have been studied, with dose-dependent inhibition of gastric acid secretion .
- Researchers have investigated the crystal structures of related compounds. For instance:
Gastrointestinal Disorders and Ulcers
Pharmacokinetics and Metabolism
Crystal Structure Studies
Mecanismo De Acción
Target of Action
The primary targets of 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds with an 8-azabicyclo[321]octane scaffold are known to be the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Compounds with similar structures are known to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Compounds with similar structures, such as tropane alkaloids, are known to affect various biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds have been shown to have high gi absorption and are bbb permeant .
Result of Action
The molecular and cellular effects of the action of 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds are known to have various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds are known to be influenced by various environmental factors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(5-methylpyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-2-3-13(14-8-10)16-12-9-15-6-4-11(12)5-7-15/h2-3,8,11-12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJFTCYKNKPUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2606869.png)
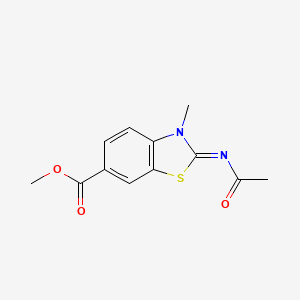
![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)
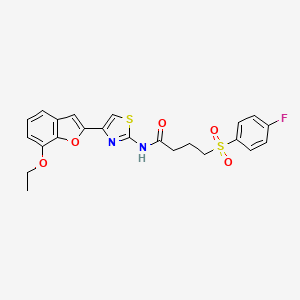
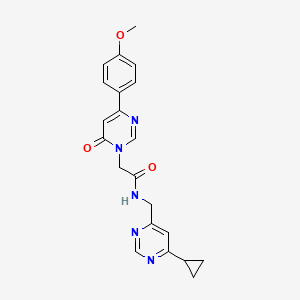
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2606879.png)
![(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2606880.png)
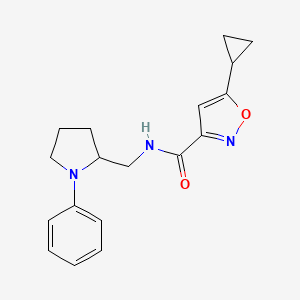
![4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2606884.png)
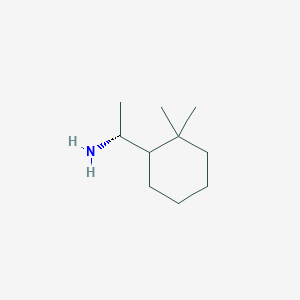

![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2606888.png)
